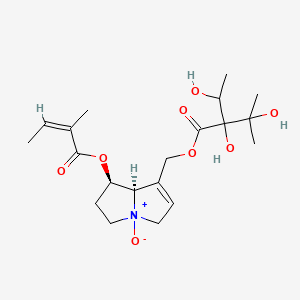

(+)-Echimidine N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and their ability to cause cancer. This compound is of particular interest due to its unique chemical structure and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Echimidine N-Oxide typically involves the oxidation of the parent alkaloid, (+)-Echimidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids (e.g., perbenzoic acid, peroxyacetic acid), or other specialized oxidizing agents like m-chloroperbenzoic acid (m-CPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane or methanol under controlled temperature conditions to ensure the formation of the N-oxide without over-oxidation .

Industrial Production Methods

In an industrial setting, the production of N-oxides, including this compound, can be scaled up using continuous flow microreactor technology. This method offers advantages such as precise temperature control, efficient mixing, and enhanced safety due to the small reactor volume . The use of catalysts like titanium silicalite (TS-1) in combination with hydrogen peroxide in methanol has been shown to be effective for the large-scale production of N-oxides .

化学反応の分析

Types of Reactions

(+)-Echimidine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction of the N-oxide can regenerate the parent alkaloid, (+)-Echimidine.

Substitution: The N-oxide group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA), and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of more oxidized derivatives.

Reduction: Regeneration of (+)-Echimidine.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

(+)-Echimidine N-Oxide has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of N-oxides and their role in organic synthesis.

Biology: Investigated for its biological activities, including its potential toxic effects and interactions with biological molecules.

Medicine: Studied for its potential therapeutic applications and toxicological effects.

Industry: Used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals

作用機序

The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with biological molecules, leading to various biochemical effects. The N-oxide group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to toxic effects. The molecular targets and pathways involved include DNA, proteins, and enzymes that are critical for cellular function .

類似化合物との比較

Similar Compounds

Pyridine N-Oxide: A simple N-oxide used in various chemical reactions and as a model compound in studies of N-oxide reactivity.

2-Difluoromethylpyridine: A bioisosteric replacement of pyridine N-oxide with similar reactivity and applications.

Clozapine N-Oxide: A synthetic N-oxide used in biomedical research.

Uniqueness

(+)-Echimidine N-Oxide is unique due to its natural origin and complex structure, which distinguishes it from simpler synthetic N-oxides. Its biological activities and potential toxic effects make it a compound of significant interest in both scientific research and industrial applications.

生物活性

(+)-Echimidine N-Oxide is a pyrrolizidine alkaloid derived from the plant genus Echium. This compound has garnered attention due to its diverse biological activities, particularly its effects on neuronal signaling and its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Molecular Formula: C20H31NO8

Molecular Weight: 413.46 g/mol

CAS Number: 41093-89-4

The synthesis of this compound typically involves the oxidation of its parent compound, (+)-Echimidine, using various oxidizing agents such as hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) .

Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The compound exhibits an IC50 value of 0.347 mM, indicating moderate potency as an AChE inhibitor . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Toxicological Effects

Research has indicated that this compound may have toxic effects, particularly when interacting with cellular components. The N-oxide group can undergo reduction to form reactive intermediates that may damage DNA and proteins, leading to cellular dysfunction .

The mechanism through which this compound exerts its biological effects involves interactions with various biological molecules. The compound's N-oxide group is crucial for its reactivity, allowing it to participate in biochemical pathways that affect neuronal signaling and potentially contribute to toxicity .

Case Studies and Research Findings

- Binding Studies : A study demonstrated that the binding capacity of echimidine and its N-oxide form was significantly enhanced when using alternative imprinted polymers. The absolute binding capacity for echimidine-N-oxide reached up to 97.6 ng/20 mg under specific conditions, highlighting its potential for selective binding applications .

- Comparative Analysis : In a comparative analysis of various pyrrolizidine alkaloids, echimidine-N-oxide was found to exhibit varying degrees of biological activity, with implications for its use in pharmacological studies .

Data Table: Biological Activity Summary

特性

CAS番号 |

41093-89-4 |

|---|---|

分子式 |

C20H31NO8 |

分子量 |

413.5 g/mol |

IUPAC名 |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1 |

InChIキー |

KDJGEXAPDZNXSD-KCFAIRMISA-N |

SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

異性体SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |

正規SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

同義語 |

1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol; [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。